molecular formula C16H19NO6S B11195892 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide

7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide

Cat. No.: B11195892
M. Wt: 353.4 g/mol
InChI Key: CXLQDFHDLREJGU-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide typically involves multiple steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step may involve nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methyl-2-oxo-2H-chromene-6-sulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide: Lacks the methoxy group.

    7-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide: Lacks the methyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group, along with the methoxy and methyl groups, may confer unique properties to 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide, such as enhanced biological activity or improved solubility.

Properties

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

IUPAC Name

7-methoxy-4-methyl-2-oxo-N-(oxolan-2-ylmethyl)chromene-6-sulfonamide

InChI

InChI=1S/C16H19NO6S/c1-10-6-16(18)23-13-8-14(21-2)15(7-12(10)13)24(19,20)17-9-11-4-3-5-22-11/h6-8,11,17H,3-5,9H2,1-2H3

InChI Key

CXLQDFHDLREJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)NCC3CCCO3)OC

Origin of Product

United States

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